![molecular formula C10H23ClO2Si B14299105 ({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane CAS No. 112163-32-3](/img/structure/B14299105.png)
({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane: is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The unique structure of this compound, which includes a butan-2-yl group, a chloropropan-2-yl group, and a trimethylsilyl group, makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane typically involves the reaction of chloropropanol with butanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with trimethylsilyl chloride under anhydrous conditions to yield the final product. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane: can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The butan-2-yl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to form simpler organosilicon compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted organosilicon compounds, while oxidation and reduction reactions can produce alcohols, ketones, or simpler silanes.
Applications De Recherche Scientifique
({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane: has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its silicon atom can form strong bonds with other elements, facilitating the formation of stable compounds. The presence of the butan-2-yl and chloropropan-2-yl groups allows for versatile reactivity, enabling the compound to participate in a wide range of chemical reactions.
Comparaison Avec Des Composés Similaires
({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane: can be compared with other organosilicon compounds, such as:
Trimethylsilyl chloride: A simpler compound with similar reactivity but lacking the butan-2-yl and chloropropan-2-yl groups.
Chlorotrimethylsilane: Another related compound, often used in similar applications but with different reactivity due to the absence of the butan-2-yl group.
Butyltrimethylsilane: A compound with a butyl group instead of the butan-2-yl group, leading to different chemical properties and applications.
The uniqueness of This compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Propriétés
Numéro CAS |
112163-32-3 |
|---|---|
Formule moléculaire |
C10H23ClO2Si |
Poids moléculaire |
238.82 g/mol |
Nom IUPAC |
(1-butan-2-yloxy-3-chloropropan-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C10H23ClO2Si/c1-6-9(2)12-8-10(7-11)13-14(3,4)5/h9-10H,6-8H2,1-5H3 |
Clé InChI |
VHSDCABUGCJMQH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OCC(CCl)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane](/img/structure/B14299039.png)

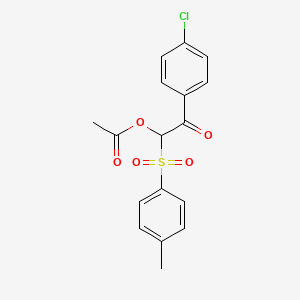

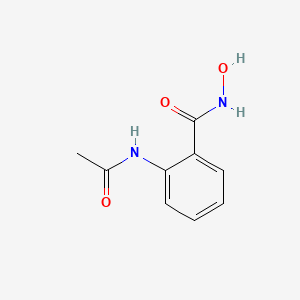
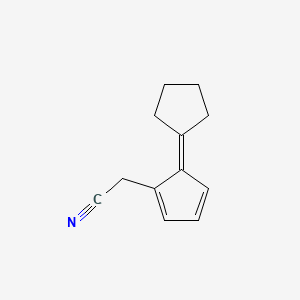
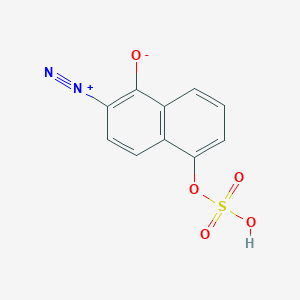
![{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid](/img/structure/B14299073.png)
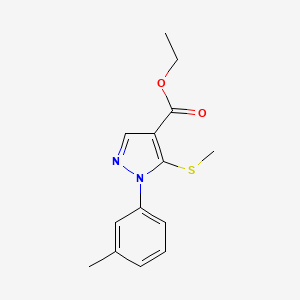
![(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14299086.png)
![2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate](/img/structure/B14299093.png)

![2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14299106.png)

